(2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a methoxy group at the 8-position, an imino group at the 2-position, and a carboxamide group at the 3-position of the chromene ring, making it a molecule of interest for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by functionalization at specific positions.
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Formation of the Chromene Core
Starting Materials: Salicylic aldehyde and malononitrile.
Reaction Conditions: The reaction is carried out in the presence of a base such as piperidine, under reflux conditions in ethanol.
Product: 2-amino-3-cyano-4H-chromene.
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Functionalization
Methoxylation: Introduction of the methoxy group at the 8-position can be achieved using methanol and a suitable catalyst.
Imination: The imino group is introduced by reacting the chromene derivative with an appropriate aniline derivative under acidic conditions.
Carboxamidation: The carboxamide group is introduced by reacting the intermediate with an isocyanate derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the methoxy group can lead to the formation of a hydroxyl group or further oxidation to a carboxyl group.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in anhydrous solvents like tetrahydrofuran (THF).
Products: Reduction of the imino group to an amine.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Products: Substitution at the imino or carboxamide positions can lead to various derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the chromene core is known to contribute to anti-inflammatory and antioxidant properties, making it a promising lead compound for the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The chromene core can intercalate with DNA, affecting gene expression and cellular processes. The methoxy and carboxamide groups enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Imino-2H-chromene-3-carbonitrile: Lacks the methoxy and carboxamide groups, making it less soluble and bioavailable.
2-(Phenylimino)-2H-chromene-3-carboxamide: Similar structure but without the methoxy group, affecting its reactivity and interaction with biological targets.
8-Methoxy-2H-chromene-3-carboxamide: Lacks the imino group, reducing its ability to form hydrogen bonds with biological macromolecules.
Uniqueness
(2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxy group enhances its solubility, the imino group allows for specific interactions with enzymes and receptors, and the carboxamide group improves its stability and bioavailability.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and properties make it a valuable compound for further study and application.
Properties
IUPAC Name |
8-methoxy-2-(3-propan-2-ylphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-12(2)13-6-4-8-15(10-13)22-20-16(19(21)23)11-14-7-5-9-17(24-3)18(14)25-20/h4-12H,1-3H3,(H2,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULWUMPMYDBEAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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